molecular formula C9H8Br2O2 B2764400 Methyl 3-bromo-4-(bromomethyl)benzoate CAS No. 78946-25-5

Methyl 3-bromo-4-(bromomethyl)benzoate

Cat. No.: B2764400
CAS No.: 78946-25-5
M. Wt: 307.969
InChI Key: CFJQBNFFHMBNKQ-UHFFFAOYSA-N
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Description

Strategic Utility of Substituted Benzoate (B1203000) Scaffolds in Chemical Research

Substituted benzoate scaffolds are fundamental building blocks in the design and synthesis of new molecules. In medicinal chemistry, the benzoic acid framework is a common feature in many drugs, where it often serves as an anchor that binds to biological targets like proteins. The ability to modify the scaffold with various substituents allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its biological activity and pharmacokinetic profile.

Beyond pharmaceuticals, these scaffolds are integral to materials science. For instance, derivatives of methyl 4-(bromomethyl)benzoate (B8499459) are employed in creating dendritic polymers, specialized cage compounds, and fullerenes. guidechem.com The rigid yet modifiable nature of the benzene (B151609) ring provides a reliable core for building larger, well-defined supramolecular structures. The ester group itself can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding the synthetic possibilities. wikipedia.org

The Role of Brominated Moieties in Enabling Diverse Chemical Transformations

The incorporation of bromine into organic molecules is a key strategy for enhancing their synthetic potential. The carbon-bromine (C-Br) bond is a versatile functional group that can participate in a wide range of reactions. Organobromine compounds are valuable precursors for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in molecular construction.

One of the most significant attributes of a bromine substituent is its ability to act as an excellent leaving group in nucleophilic substitution reactions. This is particularly true for benzylic bromides, where the bromine atom is attached to a carbon adjacent to a benzene ring. This reactivity allows for the straightforward introduction of a variety of nucleophiles, including amines, alcohols, and thiols. Furthermore, aryl bromides (where bromine is directly attached to the aromatic ring) are key substrates in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.net These reactions are cornerstones of modern organic synthesis, enabling the construction of complex biaryl systems and other intricate structures. The differential reactivity between aryl and benzylic bromides can be exploited to perform selective, stepwise modifications on molecules containing both motifs. quora.combrainly.in

Overview of Methyl 3-bromo-4-(bromomethyl)benzoate as a Preeminent Synthetic Intermediate

This compound is a prime example of a bifunctional building block that masterfully combines the features of a substituted benzoate scaffold with the synthetic versatility of brominated moieties. nih.govresearchgate.net This compound, with the chemical formula C₉H₈Br₂O₂, possesses two distinct types of carbon-bromine bonds: a relatively stable aryl bromide and a highly reactive benzyl (B1604629) bromide. nih.gov This dual reactivity is the cornerstone of its utility, allowing for orthogonal chemical strategies where each bromine atom can be addressed selectively under different reaction conditions.

The benzylic bromide at the 4-position is highly susceptible to nucleophilic substitution, making it an ideal handle for attaching a wide range of molecular fragments. In contrast, the aryl bromide at the 3-position is significantly less reactive towards simple nucleophiles but is perfectly primed for participation in transition-metal-catalyzed cross-coupling reactions. quora.comnih.gov This chemoselectivity enables chemists to use this compound as a linchpin in multi-step syntheses, first using the benzylic bromide for one transformation, and then employing the aryl bromide for a subsequent, different type of coupling reaction.

This strategic positioning of two different reactive handles on a stable benzoate core makes this compound a highly valuable intermediate for the synthesis of complex pharmaceuticals, agrochemicals, and novel organic materials. ontosight.aisarex.com Its structure allows for the controlled and sequential introduction of molecular diversity, facilitating the construction of sophisticated target molecules that would be difficult to access through other means.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 78946-25-5
Molecular Formula C₉H₈Br₂O₂
Molecular Weight 307.97 g/mol
IUPAC Name This compound
Synonyms methyl 4-(bromomethyl)-3-bromobenzoate

Data sourced from PubChem CID 10804694. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-4-(bromomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJQBNFFHMBNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Bromo 4 Bromomethyl Benzoate

Regioselective Bromination Approaches to the Benzene (B151609) Ring

Achieving the desired 3-bromo substitution pattern on the benzoate (B1203000) ring necessitates careful consideration of the directing effects of the existing substituents. The ester group (-COOCH₃) is a deactivating, meta-directing group, while the methyl group (-CH₃) is an activating, ortho-, para-directing group. The synthesis of the precursor, Methyl 3-bromo-4-methylbenzoate, therefore requires strategies that can selectively introduce a bromine atom at the position ortho to the methyl group and meta to the ester function.

Direct Bromination Procedures

Direct electrophilic aromatic substitution offers a straightforward route to the bromination of the benzene ring. This typically involves the reaction of a suitable precursor, such as Methyl 4-methylbenzoate, with an electrophilic bromine source in the presence of a Lewis acid catalyst.

The choice of brominating agent and catalyst is crucial for controlling the reaction and achieving the desired regioselectivity. Common electrophilic bromine sources include molecular bromine (Br₂). Lewis acid catalysts, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), are employed to polarize the bromine molecule, generating a more potent electrophile that can attack the electron-rich aromatic ring. The reaction of bromine with the Lewis acid generates a complex that delivers the electrophilic bromine to the aromatic ring.

The directing effects of the substituents on the precursor, Methyl 4-methylbenzoate, guide the incoming electrophile. The activating methyl group directs the incoming bromine to the ortho and para positions, while the deactivating ester group directs it to the meta position. In this case, the desired product, Methyl 3-bromo-4-methylbenzoate, is formed by bromination at the position ortho to the methyl group and meta to the ester group.

A general procedure for the direct bromination of an aromatic ring involves the slow addition of bromine to a solution of the substrate and a Lewis acid catalyst in a suitable solvent. The reaction is typically carried out at or below room temperature to control the reaction rate and minimize the formation of polybrominated byproducts.

PrecursorReagentsCatalystProductReference
Methyl 4-methylbenzoateBromine (Br₂)Iron(III) bromide (FeBr₃)Methyl 3-bromo-4-methylbenzoate wordpress.com
p-NitrotolueneBromine (Br₂)Iron powder2-Bromo-4-nitrotoluene orgsyn.org

Controlled Functionalization Techniques

To enhance regioselectivity and overcome the challenges of mixed isomer formation in direct bromination, controlled functionalization techniques can be employed. These methods often utilize directing groups to guide the C-H activation and subsequent halogenation to a specific position on the aromatic ring.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. In this approach, a directing group on the substrate coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond. This facilitates the cleavage of the C-H bond and the formation of a carbon-palladium bond, which can then react with a halogen source to introduce the halogen atom at the desired position.

For the synthesis of precursors to Methyl 3-bromo-4-(bromomethyl)benzoate, a suitably functionalized benzoic acid derivative could be used, where the functional group directs the palladium-catalyzed bromination to the 3-position. This method offers high regioselectivity and functional group tolerance.

Another approach involves the use of a pre-installed functional group that can be converted to a bromine atom. For instance, a Sandmeyer-type reaction on an amino-substituted precursor can provide a regioselective route to the desired bromo-substituted compound. Starting from 4-Amino-3-methylbenzoic acid, diazotization followed by treatment with a copper(I) bromide source can yield 4-Bromo-3-methylbenzoic acid, which can then be esterified.

PrecursorReaction TypeReagentsProductReference
3-Phenyl-2H-benzo[b] sigmaaldrich.comoxazin-2-onePd-catalyzed C-H HalogenationN-Bromosuccinimide (NBS), Pd(OAc)₂Regioselectively brominated product semanticscholar.org
4-Amino-3-methylbenzoic acidSandmeyer Reaction1. NaNO₂, HBr 2. CuBr4-Bromo-3-methylbenzoic acid chemicalbook.com

Side-Chain Halogenation Strategies

Once the bromine atom is installed on the benzene ring, the next step is the halogenation of the methyl group at the 4-position to form the bromomethyl group. This transformation is typically achieved through free-radical substitution reactions, which are selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Photochemical Bromination Methods

Photochemical bromination involves the use of light to initiate the homolytic cleavage of a bromine source, generating bromine radicals. These radicals then participate in a chain reaction to substitute a hydrogen atom on the methyl group with a bromine atom.

A common procedure involves dissolving the substrate, Methyl 3-bromo-4-methylbenzoate, in a suitable solvent such as carbon tetrachloride and treating it with molecular bromine (Br₂). The reaction mixture is then irradiated with a UV lamp, which provides the energy for the initiation step. The reaction proceeds via a free-radical chain mechanism, involving initiation, propagation, and termination steps. The benzylic hydrogens are preferentially abstracted due to the stability of the resulting benzylic radical.

PrecursorReagentsConditionsProductReference
Methyl 4-methylbenzoateBromine (Br₂)Carbon tetrachloride, UV lampMethyl 4-(bromomethyl)benzoate (B8499459) prepchem.com
2-Chloro-3-methyl-4-sulfonylmethylbenzoic acidBromine (Br₂)Methylene (B1212753) chloride/water, 300W lamp3-Bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid google.com

Radical-Mediated Bromination Processes

In addition to photochemical methods, radical-mediated bromination can also be initiated using chemical radical initiators. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of benzylic positions. The reaction is typically carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and often under reflux conditions.

The initiator decomposes upon heating to generate radicals, which then react with NBS to produce a bromine radical. The bromine radical abstracts a benzylic hydrogen from the substrate to form a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to regenerate the bromine radical and form the desired brominated product. The use of NBS is advantageous as it provides a low, constant concentration of bromine in the reaction mixture, which helps to suppress competing electrophilic addition reactions to the aromatic ring.

PrecursorReagentsInitiatorSolventProduct
4-Methylbenzoic acidN-Bromosuccinimide (NBS)Benzoyl peroxideBenzene4-(Bromomethyl)benzoic acid
1-Bromo-3,5-dimethylbenzeneN-Bromosuccinimide (NBS)Not specifiedAcetonitrile (B52724)1-Bromo-3-(bromomethyl)-5-methylbenzene

Multi-Step Synthetic Pathways from Readily Available Precursors

The synthesis of this compound can also be accomplished through multi-step synthetic sequences starting from simple and commercially available materials. These pathways often involve a combination of the reactions described above, strategically sequenced to achieve the final target molecule.

A plausible multi-step synthesis could begin with the esterification of a readily available benzoic acid derivative, followed by regioselective bromination of the aromatic ring, and finally, side-chain bromination. For example, starting from p-toluic acid (4-methylbenzoic acid), a synthetic route could involve the following steps:

Esterification: Reaction of p-toluic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to form Methyl 4-methylbenzoate.

Regioselective Ring Bromination: Direct bromination of Methyl 4-methylbenzoate with bromine and a Lewis acid catalyst to introduce the bromine atom at the 3-position, yielding Methyl 3-bromo-4-methylbenzoate.

Side-Chain Bromination: Radical-mediated bromination of Methyl 3-bromo-4-methylbenzoate using NBS and a radical initiator to afford the final product, this compound.

Another approach could involve the synthesis of the brominated benzoic acid first, followed by esterification and side-chain bromination. For instance, 3-bromo-4-methylbenzoic acid can be synthesized and then converted to its methyl ester. The subsequent side-chain bromination would then yield the target compound. The synthesis of 3-bromo-4-methylbenzoic acid itself can be a multi-step process, for example, from 4-amino-3-methylbenzoic acid via a Sandmeyer reaction.

Starting MaterialIntermediate 1Intermediate 2Final Product
p-Toluic acidMethyl 4-methylbenzoateMethyl 3-bromo-4-methylbenzoateThis compound
3-Bromo-4-methylbenzoic acidMethyl 3-bromo-4-methylbenzoate-This compound

Esterification Reactions for Methyl Benzoate Formation

The initial step in the synthesis involves the conversion of 3-bromo-4-methylbenzoic acid to its corresponding methyl ester, Methyl 3-bromo-4-methylbenzoate. chemimpex.com This transformation is a critical esterification reaction. One common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. guidechem.com

Another documented laboratory-scale method involves a two-step procedure. First, 3-bromo-4-methylbenzoic acid is treated with oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane (B109758). This converts the carboxylic acid into a more reactive acyl chloride intermediate. The subsequent addition of methanol to this intermediate results in the formation of Methyl 3-bromo-4-methylbenzoate. This method is often preferred for its high yield and milder reaction conditions compared to traditional Fischer esterification.

A summary of a typical lab-scale esterification is presented below:

Reactant Reagent/Catalyst Solvent Product
3-bromo-4-methylbenzoic acid Oxalyl Chloride, DMF Dichloromethane Acyl Chloride Intermediate

Sequential Halogenation Protocols

The synthesis of this compound requires two distinct bromination steps. If the starting material is 4-methylbenzoic acid, the first step is the bromination of the aromatic ring, followed by the bromination of the benzylic methyl group.

Electrophilic Aromatic Bromination: The first halogenation involves the introduction of a bromine atom onto the aromatic ring at the position meta to the carboxyl group and ortho to the methyl group. This is an electrophilic aromatic substitution reaction. The reaction of methyl 4-methylbenzoate with a brominating agent in the presence of a Lewis acid catalyst would yield Methyl 3-bromo-4-methylbenzoate.

Benzylic Radical Bromination: The second, and more crucial, halogenation step is the side-chain bromination of the methyl group of Methyl 3-bromo-4-methylbenzoate. This is a free radical substitution reaction, commonly known as the Wohl-Ziegler reaction. masterorganicchemistry.com This reaction selectively brominates the benzylic position, which is activated by the adjacent benzene ring. masterorganicchemistry.com The most common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), or under photochemical conditions (UV or visible light). masterorganicchemistry.comchemicalbook.comgoogle.com The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a stabilized benzylic radical. masterorganicchemistry.commanac-inc.co.jp This radical then reacts with a bromine source (either Br₂ generated in situ from NBS or NBS itself) to form the final product, this compound. manac-inc.co.jp

Optimization of Reaction Parameters for Scalable Synthesis

For industrial and large-scale synthesis, the optimization of reaction conditions is paramount to ensure high yield, purity, safety, and cost-effectiveness. The benzylic bromination step is often the focus of such optimization efforts.

Solvent Selection and Its Influence on Yield and Selectivity

The choice of solvent is critical in benzylic bromination as it can significantly impact the reaction rate and selectivity between benzylic bromination and competing aromatic bromination. manac-inc.co.jpnumberanalytics.com

Traditional Solvents: Carbon tetrachloride (CCl₄) has been the classical solvent for Wohl-Ziegler reactions due to its inertness and ability to promote the desired radical pathway. chemicalbook.comresearchgate.net However, due to its toxicity and environmental concerns, its use has been largely phased out. masterorganicchemistry.com Other halogenated solvents like chloroform (B151607) and dichloromethane have also been used. acs.orggoogle.com

Modern Alternatives: Research has focused on finding more environmentally benign and effective solvents. Acetonitrile has been shown to be a good alternative, in some cases improving both yield and reproducibility. researchgate.netresearchgate.net Other non-chlorinated organic solvents and even solvent-free reaction conditions (SFRC) have been explored to develop greener synthetic routes. researchgate.netresearchgate.net Studies have shown that aprotic solvents are generally favored for photochemical benzylic brominations. rsc.org

The following table summarizes the influence of different solvents on a typical benzylic bromination reaction.

Solvent Typical Yield Selectivity Notes
Carbon Tetrachloride (CCl₄) High High Traditional solvent, now restricted due to toxicity. chemicalbook.com
Acetonitrile (CH₃CN) Good to High Good A greener alternative to chlorinated solvents. researchgate.net
Dichloromethane (CH₂Cl₂) Moderate to Good Good Commonly used, but still a chlorinated solvent. acs.org

Catalyst and Reagent System Development

The choice of brominating agent and initiator/catalyst system is fundamental to the success of the benzylic bromination.

Brominating Agents: N-bromosuccinimide (NBS) is the most widely used reagent for its ease of handling and its ability to maintain a low, constant concentration of bromine during the reaction, which favors radical substitution over electrophilic addition to the aromatic ring. manac-inc.co.jpguidechem.com Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been used, sometimes in conjunction with Lewis acid catalysts to improve efficiency. nih.govscientificupdate.com The direct use of molecular bromine (Br₂) is also possible but often requires careful control of conditions, such as high temperatures or photochemical initiation, to favor side-chain bromination. google.comgoogle.com

Initiators and Catalysts: The radical reaction is typically initiated thermally or photochemically.

Thermal Initiators: Chemical radical initiators like AIBN and dibenzoyl peroxide (BPO) are commonly used. chemicalbook.comguidechem.com They decompose upon heating to generate radicals that start the chain reaction.

Photochemical Initiation: Irradiation with UV or visible light provides an alternative, often cleaner, method for generating the initial bromine radicals without the need for chemical initiators. google.comrsc.org

Catalysts: Lewis acids, such as Zirconium(IV) chloride (ZrCl₄), have been shown to catalyze benzylic bromination with reagents like DBDMH under mild conditions, proceeding through a radical generation pathway. nih.govscientificupdate.com More recently, iron(II) bromide (FeBr₂) has been reported as a practical and efficient catalyst for site-selective benzylic C-H bromination. acs.org

Temperature and Pressure Effects on Reaction Efficacy

Temperature and pressure are key physical parameters that must be controlled for optimal reaction efficacy.

Temperature: The reaction temperature influences both the rate of reaction and the selectivity. For thermally initiated reactions, the temperature must be high enough to cause the decomposition of the radical initiator (e.g., around 80-90°C for AIBN in refluxing CCl₄). chemicalbook.com However, excessively high temperatures can lead to side reactions and the formation of impurities, including dibrominated products or ring bromination. masterorganicchemistry.com For reactions involving elemental bromine, temperatures above 150°C may be required in the absence of an initiator. google.com Lowering the temperature can sometimes improve selectivity but will decrease the reaction rate. numberanalytics.com In photochemical processes, the reaction can often be carried out at lower temperatures, which can be advantageous. rsc.org

Pressure: Most laboratory-scale benzylic brominations are conducted at atmospheric pressure. For scalable synthesis, particularly in flow chemistry systems, pressure can become a more significant parameter for controlling boiling points of solvents and residence times in reactors. Continuous flow photochemical reactors can significantly enhance productivity and safety, achieving complete conversion in very short residence times (e.g., as low as 15 seconds), which is a major advantage for large-scale production. rsc.orgrsc.orgresearchgate.net

Reactivity and Mechanistic Investigations of Methyl 3 Bromo 4 Bromomethyl Benzoate

Nucleophilic Substitution Chemistry at the Bromomethyl Group

The bromomethyl group in methyl 3-bromo-4-(bromomethyl)benzoate is a primary benzylic halide. This structural feature makes the carbon atom of the bromomethyl group highly susceptible to nucleophilic attack. Benzylic halides are generally more reactive than their corresponding alkyl halides in nucleophilic substitution reactions due to the stabilization of the transition state through conjugation with the adjacent aromatic ring.

SN2 Reaction Pathways with Various Nucleophiles (e.g., Acetate)

The primary nature of the bromomethyl group strongly favors a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (bromide ion), leading to a concerted bond-forming and bond-breaking process. This reaction proceeds through a single transition state where the carbon atom is transiently pentacoordinated.

A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, the reaction with acetate (B1210297), a common oxygen nucleophile, would yield the corresponding acetoxy derivative. While specific studies on this compound are not extensively documented in readily available literature, the reactivity of analogous benzylic bromides provides a strong precedent for this transformation.

The general reaction of a benzylic bromide with sodium acetate in a polar aprotic solvent, such as dimethylformamide (DMF), typically proceeds smoothly to afford the corresponding benzyl (B1604629) acetate.

NucleophileSubstrate (Analogue)ProductSolventConditionsYield
Sodium Azide (B81097)1,4-Bis(bromomethyl)benzene1,4-Bis(azidomethyl)benzeneDMF/WaterRoom Temp.High
Piperidine2-(Bromomethyl)piperidineIndolizidine precursorTriethylamineN/AN/A

This table presents data for analogous compounds to illustrate the expected reactivity.

Formation of Carbon-Heteroatom Bonds

The SN2 reactivity of the bromomethyl group is a versatile tool for the formation of various carbon-heteroatom bonds. This is a cornerstone of synthetic organic chemistry, allowing for the introduction of a wide range of functional groups.

Carbon-Oxygen Bond Formation: Alkoxides and carboxylates are effective nucleophiles for the synthesis of ethers and esters, respectively. For example, the reaction of a related compound, ethyl 4-bromo-3-(bromomethyl)benzoate, with sodium ethoxide in a mixture of ethanol (B145695) and DMF at room temperature has been reported to yield the corresponding ethyl ether. This reaction highlights the feasibility of forming C-O bonds at the benzylic position.

Carbon-Nitrogen Bond Formation: Amines and azides are common nitrogen nucleophiles. The reaction with amines leads to the formation of substituted benzylamines, while the use of sodium azide provides a pathway to benzyl azides. These azides can be subsequently reduced to primary amines or used in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition. For instance, the in situ generation of benzyl azides from benzylic bromides and subsequent cycloaddition with terminal alkynes is a well-established one-pot procedure.

Carbon-Sulfur Bond Formation: Thiolates are excellent nucleophiles and readily displace the benzylic bromide to form thioethers. These reactions are typically fast and efficient.

Kinetic and Stereochemical Aspects of Substitution

The kinetics of SN2 reactions are second-order, meaning the rate of the reaction is proportional to the concentration of both the substrate (this compound) and the nucleophile. The rate equation can be expressed as: Rate = k[Substrate][Nucleophile]. This bimolecular dependency implies that increasing the concentration of either reactant will increase the reaction rate.

From a stereochemical perspective, SN2 reactions are characterized by an inversion of configuration at the electrophilic carbon center. This is a direct consequence of the backside attack of the nucleophile. If the benzylic carbon were a stereocenter, the reaction would proceed with a predictable change in its stereochemistry. However, in the case of this compound, the benzylic carbon is prochiral. Reaction with a chiral, non-racemic nucleophile could lead to the formation of diastereomers.

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

The aryl bromide portion of this compound is significantly less reactive towards nucleophilic substitution under typical SNAr conditions due to the high strength of the C(sp²)-Br bond. However, this moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. google.com This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. google.com

While specific examples with this compound are not readily found in the literature, the reactivity of other aryl bromides provides a clear indication of the expected outcome. The reaction of an aryl bromide with an arylboronic acid, such as phenylboronic acid, would lead to the formation of a biphenyl (B1667301) derivative. The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Aryl Bromide (Analogue)Boronic AcidCatalystBaseSolventConditionsYield
4-BromoacetophenonePhenylboronic acidPd(II)-complexKOHWater100 °CGood to Excellent
3-Bromobenzoic acid4-Methoxyphenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRoom Temp.High

This table presents data for analogous compounds to illustrate the expected reactivity.

Heck and Sonogashira Coupling for Carbon-Carbon Bond Construction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. rsc.orgresearchgate.net This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds and is widely used in organic synthesis. The reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand. The reaction of this compound with an alkene like styrene (B11656) would be expected to yield a stilbene (B7821643) derivative. The regioselectivity of the Heck reaction is influenced by the nature of the alkene and the reaction conditions.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is a highly efficient method for the synthesis of arylalkynes. The reaction of this compound with a terminal alkyne, such as phenylacetylene, would produce the corresponding disubstituted alkyne. The Sonogashira coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups.

Aryl Halide (Analogue)Coupling PartnerCatalyst SystemBaseSolventConditions
4-BromoacetophenoneStyrenePd(OAc)₂ / Carbene LigandK₂CO₃Water/DMF80 °C
Aryl BromidesPhenylacetylenePd/CuAmineVariousRoom Temp. to 100 °C

This table presents data for analogous compounds to illustrate the expected reactivity.

Mechanistic Insights into Catalytic Cycles

The aryl bromide moiety of this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions. The generally accepted catalytic cycle for such transformations, for instance a Suzuki or Sonogashira coupling, provides insight into the molecule's reactivity. nih.govyoutube.com The cycle typically begins with the oxidative addition of the aryl bromide C–Br bond to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with an organoboron (Suzuki) or copper acetylide (Sonogashira) reagent. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.govyoutube.com

Conversely, the benzylic bromide can participate in different catalytic cycles, particularly those involving photoredox catalysis. In these mechanisms, a photoexcited catalyst can engage the benzylic bromide. For instance, a photocatalyst can facilitate a single-electron transfer (SET) to the benzylic halide, leading to the cleavage of the C–Br bond and the formation of a stabilized benzylic radical. acs.org This radical intermediate can then be trapped by a suitable coupling partner, such as an electron-deficient alkene, to form a new C–C bond. acs.org The catalytic cycle is completed by the regeneration of the photocatalyst's ground state.

Table 1: Key Steps in Relevant Catalytic Cycles

Catalytic CycleReactive SiteKey Mechanistic StepsIntermediate Species
Palladium Cross-Coupling (e.g., Suzuki)Aryl Bromide1. Oxidative Addition 2. Transmetalation 3. Reductive EliminationPalladium(II) complex
Photoredox CatalysisBenzylic Bromide1. Photoexcitation 2. Single-Electron Transfer (SET) 3. Radical Formation & TrappingBenzylic Radical

Exploiting Differential Reactivity of the Bromine Atoms

The primary factor governing the chemistry of this compound is the significant difference in reactivity between the benzylic and aryl C–Br bonds. The benzylic C–Br bond is considerably more labile and susceptible to nucleophilic substitution (via SN1 or SN2 pathways) and radical formation due to the resonance stabilization of the resulting benzylic carbocation or radical intermediate. youtube.comwikipedia.org In contrast, the aryl C–Br bond is stronger and less reactive toward nucleophiles under standard conditions but is readily activated by transition metal catalysts like palladium. organic-chemistry.org This reactivity dichotomy is the foundation for selective functionalization.

Selective functionalization can be achieved by carefully choosing reaction conditions to target one bromine atom while leaving the other intact.

Benzylic Site First: The benzylic position can be selectively targeted using classic nucleophilic substitution reactions under mild conditions. Reagents such as cyanides, azides, thiolates, or carboxylates will typically displace the benzylic bromide without affecting the more inert aryl bromide. Similarly, organometallic reagents in the absence of a palladium catalyst can react at the benzylic position. organic-chemistry.orgnih.gov

Aryl Site First: To functionalize the aryl bromide selectively, transition-metal-catalyzed cross-coupling reactions are employed. The Sonogashira coupling, which couples aryl halides with terminal alkynes, is a prime example. wikipedia.org By using a palladium catalyst and a copper(I) co-catalyst, the aryl bromide can be alkynylated while the benzylic bromide remains untouched, as the conditions are not conducive to its activation in this catalytic system. nih.govacs.orgrsc.org The choice of ligand, base, and solvent is crucial for achieving high selectivity. nih.gov

The inherent differential reactivity of the two bromine atoms serves as a form of "natural" orthogonal protection. This allows for a sequential, two-step functionalization strategy without the need to install and remove traditional protecting groups. A synthetic sequence can be designed where the more labile benzylic bromide is reacted first. Once the desired group is installed at the benzylic position, the resulting molecule can be subjected to a completely different set of reaction conditions, such as a palladium-catalyzed Suzuki, Heck, or Buchwald-Hartwig reaction, to modify the aryl bromide position. This approach enables the controlled and stepwise construction of complex molecular architectures from a single starting material.

Table 2: Orthogonal Reaction Sequence Example

StepTarget SiteReaction TypeTypical ReagentsOther Site Status
1Benzylic BromideNucleophilic SubstitutionKCN, DMFAryl Bromide is unreactive
2Aryl BromideSuzuki CouplingAr'B(OH)2, Pd(PPh3)4, Na2CO3Newly formed benzyl nitrile is stable

Other Chemical Transformations and Derivatization Routes

Beyond selective substitutions and couplings, the reactive sites on this compound and its derivatives can participate in other important chemical transformations.

The benzylic halide functionality can serve as an electrophile in Friedel-Crafts alkylation reactions. rsc.org In the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), the benzylic bromide can be activated to form a benzylic carbocation or a related polarized complex. This electrophile can then react with an external aromatic compound (intermolecular) or, if the molecule is suitably designed, with another aromatic ring within the same molecule (intramolecular). masterorganicchemistry.com An intramolecular Friedel-Crafts reaction of a derivative of this compound could be a key step in the synthesis of polycyclic ring systems, with the formation of five- or six-membered rings being generally favored. masterorganicchemistry.combeilstein-journals.orgrsc.orgnih.gov

The benzylic C–Br bond is significantly weaker than the aryl C–Br bond, making it susceptible to homolytic cleavage to form a resonance-stabilized benzylic radical. rsc.org This process can be initiated thermally with radical initiators like N-Bromosuccinimide (NBS) or photochemically with UV light. youtube.comresearchgate.net Once formed, the benzylic radical can participate in various radical chain reactions, such as atom transfer radical addition (ATRA) to alkenes. nih.govcmu.edu

Photochemical reactions can directly induce the cleavage of the benzylic C–Br bond. researchgate.netresearchgate.net Irradiation with light of a suitable wavelength can provide the energy needed to overcome the bond dissociation energy, generating a benzyl radical and a bromine radical. researchgate.net This initiation step can be exploited in various synthetic applications, including polymerization and functional group transformations.

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Applications of Methyl 3 Bromo 4 Bromomethyl Benzoate As a Versatile Synthetic Building Block

Multi-Component Reactions and Combinatorial Synthesis

Role in Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a strategy employed in medicinal chemistry and chemical biology to generate a wide range of structurally diverse small molecules in an efficient manner. researchgate.net The goal of DOS is to explore a vast chemical space to identify novel compounds with interesting biological activities. Building blocks that can be readily and differentially functionalized are highly sought after for DOS strategies.

Methyl 3-bromo-4-(bromomethyl)benzoate is an exemplary scaffold for such approaches due to its trifunctional nature. The three distinct functional groups—the methyl ester, the aryl bromide, and the benzyl (B1604629) bromide—exhibit different reactivities, allowing for selective and sequential chemical modifications. This orthogonal reactivity is a key principle in the design of efficient DOS pathways.

The benzyl bromide moiety is highly reactive towards nucleophiles, facilitating the introduction of a wide range of substituents through nucleophilic substitution reactions. The aryl bromide can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups.

The combination of these transformations allows for the generation of a vast library of compounds from a single starting material. For instance, one could first perform a nucleophilic substitution at the benzylic position, followed by a Suzuki coupling at the aryl bromide position, and finally, an amidation of the ester group. By varying the reagents used in each step, a multitude of structurally distinct molecules can be synthesized.

Assembly of Structurally Diverse Libraries

The true power of this compound as a building block lies in its ability to facilitate the assembly of structurally diverse libraries of compounds. By systematically varying the reaction partners in each of the sequential modification steps, chemists can rapidly generate a large collection of molecules with diverse appendages and three-dimensional shapes.

For example, a combinatorial approach can be employed where the starting material is reacted with a set of different nucleophiles to modify the bromomethyl group. Each of these products can then be further reacted with a variety of boronic acids in a Suzuki coupling reaction. Finally, the resulting set of compounds can be treated with a diverse panel of amines to form a library of amides. This systematic approach allows for the exponential growth of the compound library's diversity.

The structural diversity that can be achieved is not limited to simple appendage modification. The functional groups on this compound can also be used to construct different heterocyclic scaffolds. For instance, the bromomethyl group can react with a dinucleophile to form a new ring system fused to the original benzene (B151609) ring. Subsequent reactions at the other positions can then be used to further elaborate the molecular framework.

The following table illustrates a hypothetical reaction scheme to generate a small, diverse library from this compound, showcasing the potential for creating structural diversity.

Step 1: Nucleophilic Substitution (R1-Nu)Step 2: Suzuki Coupling (R2-B(OH)2)Step 3: Amidation (R3-NH2)Final Product Structure
MorpholinePhenylboronic acidAnilineN-phenyl-3-phenyl-4-(morpholinomethyl)benzamide
Piperidine4-Methoxyphenylboronic acidBenzylamineN-benzyl-3-(4-methoxyphenyl)-4-(piperidin-1-ylmethyl)benzamide
ThiomorpholineThiophene-2-boronic acidCyclopropylamineN-cyclopropyl-3-(thiophen-2-yl)-4-(thiomorpholinomethyl)benzamide

This systematic and modular approach to synthesis is at the heart of building structurally diverse libraries for high-throughput screening and drug discovery. The versatility of this compound makes it a powerful tool in the hands of synthetic chemists for the exploration of novel chemical space.

Spectroscopic and Analytical Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While a specific, published ¹H NMR spectrum for Methyl 3-bromo-4-(bromomethyl)benzoate is not cited in the readily available literature, its expected spectral characteristics can be predicted based on its structure. The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Similarly, the ¹³C NMR spectrum would reveal the number of chemically distinct carbon atoms.

Expected ¹H NMR Spectral Data:

The structure of this compound suggests the presence of three distinct aromatic protons, a benzylic methylene (B1212753) group, and a methyl ester group. The anticipated chemical shifts (δ) in a solvent like CDCl₃ would be:

Aromatic Protons (3H): These would appear in the downfield region, typically between 7.0 and 8.5 ppm. The proton at the C2 position would likely be a doublet, the proton at C6 would be a doublet of doublets, and the proton at C5 would be a doublet, with coupling constants characteristic of ortho and meta relationships.

Bromomethyl Protons (-CH₂Br, 2H): This would be a singlet, expected to appear around 4.5-5.0 ppm, shifted downfield due to the adjacent bromine atom and the aromatic ring.

Methyl Ester Protons (-OCH₃, 3H): This would also be a sharp singlet, typically found in the range of 3.8-4.0 ppm.

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum is expected to show nine distinct carbon signals corresponding to each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent.

Carbonyl Carbon (C=O): This signal would appear significantly downfield, typically in the range of 165-175 ppm.

Aromatic Carbons (6C): These would be found in the 120-140 ppm region. The carbons directly attached to the bromine atoms (C3 and the benzylic carbon) would be influenced by the heavy atom effect.

Bromomethyl Carbon (-CH₂Br): This signal is expected around 30-35 ppm.

Methyl Ester Carbon (-OCH₃): This signal would appear in the upfield region, typically around 50-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-OCH₃~3.9~52
-CH₂Br~4.7~32
Ar-H7.5 - 8.2128 - 140
C=O-~165

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the molecular structure, various two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons, primarily helping to establish the connectivity of the aromatic protons by showing correlations between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the aromatic proton signals to their respective carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. The PubChem database entry for this compound (CID 10804694) indicates the availability of a GC-MS spectrum, which supports its structural identification. nih.gov

For this compound (C₉H₈Br₂O₂), the expected monoisotopic mass would be approximately 305.8891 g/mol . HRMS would be able to measure this mass with high accuracy (typically to within 5 ppm), confirming the elemental composition. The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in a triplet of peaks (M, M+2, M+4) for the molecular ion with relative intensities of approximately 1:2:1.

Table 2: Expected Key Mass Fragments for this compound

m/z (approx.)Fragment IdentityNotes
306/308/310[M]⁺Molecular ion peak with characteristic Br₂ isotopic pattern.
227/229[M - Br]⁺Loss of one bromine atom.
275/277/279[M - OCH₃]⁺Loss of the methoxy (B1213986) group.
148[M - Br - Br - CO]⁺Further fragmentation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Expected IR Absorption Bands:

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.

C-O Stretch (Ester): Two distinct bands would be anticipated, one for the C(=O)-O stretch (around 1250-1300 cm⁻¹) and another for the O-CH₃ stretch (around 1100-1150 cm⁻¹).

Aromatic C=C Stretch: Several medium to weak bands would appear in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: Weak to medium bands would be observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methyl and methylene groups would be seen in the 2850-3000 cm⁻¹ region.

C-Br Stretch: Absorptions for the two different C-Br bonds (aromatic and aliphatic) would be expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman spectroscopy would provide complementary information, with the aromatic ring vibrations and C-Br stretches often showing strong signals.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
C=O (Ester)Stretching1720 - 1740Strong
C-O (Ester)Stretching1100 - 1300Strong
Aromatic C=CStretching1450 - 1600Medium to Weak
Aromatic C-HStretching>3000Medium to Weak
Aliphatic C-HStretching2850 - 3000Medium
C-BrStretching500 - 700Medium to Strong

X-ray Crystallography for Single Crystal Structure Analysis

If a suitable single crystal of this compound were to be grown and analyzed, the resulting data would confirm the connectivity of the atoms, the planarity of the benzene (B151609) ring, and the spatial orientation of the methyl ester and bromomethyl substituents relative to the ring. It would also provide insights into the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for the purification of the final product and for assessing its purity. For a compound like this compound, several techniques would be applicable.

Column Chromatography: This is a standard method for the purification of multigram quantities of the compound from reaction byproducts. A silica (B1680970) gel stationary phase would likely be used, with a mobile phase consisting of a mixture of nonpolar and moderately polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The separation would be based on the differential adsorption of the components to the silica gel.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (using a nonpolar stationary phase and a polar mobile phase), could be employed for both analytical purity assessment and small-scale preparative purification. A UV detector would be suitable for detecting the aromatic compound as it elutes from the column.

Gas Chromatography (GC): As indicated by the availability of a GC-MS spectrum, this technique is suitable for analyzing the volatility and purity of the compound. nih.gov GC separates compounds based on their boiling points and interactions with the stationary phase of the column.

The choice of the specific chromatographic conditions would be optimized to achieve the best separation of the desired product from any starting materials, intermediates, or byproducts.

Emerging Research Frontiers and Future Prospects

Development of Sustainable and Eco-Friendly Synthetic Routes

The imperative to reduce the environmental footprint of chemical processes has catalyzed research into sustainable synthesis methods. For Methyl 3-bromo-4-(bromomethyl)benzoate, this involves a shift away from traditional bromination techniques that often rely on hazardous reagents and solvents.

The application of green chemistry principles is central to the future of synthesizing compounds like this compound. Traditional methods for benzylic bromination, a key step in the synthesis of this compound, often utilize reagents like N-bromosuccinimide (NBS) in chlorinated solvents such as carbon tetrachloride, which is a known environmental hazard. organic-chemistry.org Future research will likely focus on replacing such hazardous solvents with more benign alternatives like acetonitrile (B52724) or even water. organic-chemistry.orgresearchgate.net

Biocatalysis and organocatalysis represent powerful tools for developing more sustainable synthetic routes. While direct biocatalytic or organocatalytic methods for the synthesis of this compound are not yet established, related research suggests potential future applications.

Enzymatic catalysis, a cornerstone of biocatalysis, has been successfully employed for the synthesis of related compounds like methyl benzoate (B1203000). nih.gov Lipases, for example, can catalyze esterification reactions under mild conditions, offering a green alternative to chemical methods. nih.gov Future research could explore the enzymatic resolution of intermediates to produce enantiomerically pure derivatives of this compound.

Organocatalysis, which uses small organic molecules as catalysts, also holds promise. While current research in this area has not specifically addressed the synthesis of this compound, organocatalysts have been used for a variety of transformations, including asymmetric reactions. researchgate.net The development of organocatalytic systems for selective bromination or for the asymmetric functionalization of the bromomethyl group could lead to more efficient and environmentally friendly synthetic pathways.

Application in Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry and continuous manufacturing are revolutionizing the production of chemicals, offering enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.netmitsui.com The synthesis of intermediates like this compound is well-suited for these technologies.

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for highly exothermic or rapid reactions like bromination. researchgate.net The small reactor volumes inherent in flow systems also minimize the risks associated with handling hazardous reagents. researchgate.net Research on the continuous photochemical benzylic bromination of toluene (B28343) derivatives has demonstrated the potential for high throughput and improved process mass intensity (PMI). rsc.org Applying these principles to the synthesis of this compound could lead to safer, more efficient, and scalable manufacturing processes. rsc.org

Furthermore, flow chemistry enables the integration of multiple reaction steps into a single, continuous process, reducing the need for isolation and purification of intermediates. acs.org This "telescoping" of reactions can significantly shorten production times and reduce waste. acs.org The development of a continuous one-flow synthesis for this compound would be a significant advancement in its production.

Exploration of Novel Reactivity Modes and Unprecedented Transformations

Beyond optimizing existing synthetic routes, future research will likely focus on uncovering new reactivity patterns and transformations for this compound, driven by emerging technologies like electrocatalysis and photocatalysis.

Electrocatalysis and photocatalysis offer unique opportunities for activating molecules and driving chemical reactions under mild conditions. These methods can provide alternative pathways for the synthesis and functionalization of this compound.

Photocatalysis, in particular, has shown great promise for benzylic bromination. nih.gov Visible-light-induced photocatalysis can generate bromine radicals from sources like NBS or HBr/H₂O₂ under ambient temperature, offering a greener and more selective alternative to traditional radical initiation methods. researchgate.netnih.gov The use of microchannel reactors in photocatalytic processes can further enhance efficiency and safety. nih.gov Photocatalytic methods could also be explored for the selective functionalization of the C-Br bonds in this compound.

Electrochemical methods also present an intriguing avenue for research. Electrosynthesis can be used to generate reactive intermediates and drive transformations with high selectivity and efficiency, often avoiding the need for harsh chemical reagents. rsc.org The development of electrocatalytic methods for the synthesis or derivatization of this compound could lead to novel and more sustainable chemical processes.

The development of asymmetric syntheses involving this compound is a key area for future exploration. While currently there is a lack of specific research in this area for this compound, advancements in asymmetric catalysis for similar structures suggest significant potential.

The presence of two reactive bromine atoms in this compound offers opportunities for sequential, stereoselective functionalization. Asymmetric cross-coupling reactions, for instance, could be employed to introduce chiral substituents at the benzylic position. The development of chiral catalysts that can differentiate between the two bromine atoms or control the stereochemistry of subsequent transformations would be a major breakthrough. While challenging, the successful application of asymmetric catalysis would open the door to the synthesis of novel, enantiomerically pure compounds with potential applications in pharmaceuticals and materials science. rsc.org

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies serve as powerful tools to elucidate the intrinsic properties of molecules like this compound, offering insights that are often difficult to obtain through experimental methods alone. These approaches allow for the detailed examination of reaction mechanisms, molecular conformations, and electronic structures, thereby providing a predictive framework for understanding and anticipating chemical behavior.

Density Functional Theory (DFT) for Reaction Mechanism Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in predicting the reaction mechanisms of organic compounds by calculating the energies of reactants, transition states, and products. While specific DFT studies on this compound are not prevalent in the current literature, the principles can be readily applied based on studies of analogous structures, such as substituted benzyl (B1604629) halides and benzoates.

For this compound, DFT could be instrumental in predicting the pathways of its various potential reactions. A key reactive site is the benzylic bromide at the 4-position. Nucleophilic substitution reactions at this site are common. DFT calculations can model, for instance, both the S\textsubscript{N}1 and S\textsubscript{N}2 reaction pathways.

In a hypothetical S\textsubscript{N}2 reaction, DFT can be used to model the transition state where a nucleophile attacks the benzylic carbon, and the bromide ion departs simultaneously. The energy of this transition state is a critical factor in determining the reaction rate. Computational studies on similar benzyl bromide systems have shown that the activation energies for S\textsubscript{N}2 reactions are influenced by the electronic nature of the substituents on the aromatic ring. For this compound, the presence of the electron-withdrawing bromine atom and methyl ester group would be expected to influence the stability of the transition state.

Alternatively, for an S\textsubscript{N}1-type mechanism, DFT can be used to calculate the stability of the benzylic carbocation intermediate that would form upon the departure of the bromide ion. The resonance stabilization of this carbocation by the benzene (B151609) ring is a key feature that makes benzylic halides reactive in S\textsubscript{N}1 reactions. youtube.comquora.com DFT calculations can quantify the extent of this stabilization and predict the feasibility of an S\textsubscript{N}1 pathway.

Furthermore, DFT can be employed to study more complex reaction mechanisms, such as those involving radical intermediates, which could be relevant in photochemically initiated reactions. For example, computational modeling has been successfully applied to understand the mechanism of photochemical radical benzylic bromination with Br\textsubscript{2}, providing insights into the initiation, propagation, and termination steps. dntb.gov.ua

A summary of how DFT could be applied to predict reaction mechanisms for this compound is presented in the table below.

Reaction TypeApplication of DFTPredicted Insights
S\textsubscript{N}2 Nucleophilic SubstitutionCalculation of transition state geometry and energy.Activation energy, reaction rate, influence of substituents.
S\textsubscript{N}1 Nucleophilic SubstitutionCalculation of carbocation intermediate stability.Feasibility of the S\textsubscript{N}1 pathway, effect of resonance stabilization.
Radical ReactionsModeling of radical intermediates and reaction pathways.Understanding of reaction initiation, propagation, and termination steps.

Molecular Modeling for Conformation and Reactivity Insights

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling can provide crucial insights into its three-dimensional structure, conformational preferences, and how these factors influence its reactivity.

The conformation of this compound is determined by the rotational freedom around several single bonds, particularly the C-C bond connecting the bromomethyl group to the ring, the C-C bond connecting the ester group to the ring, and the C-O bond within the ester group. Theoretical conformational analyses of structurally related phenylbenzoates have been performed using methods like the Neglect of Diatomic Differential Overlap (NDDO) semiempirical molecular orbital method and DFT. tandfonline.comscispace.comnih.govnih.govresearchgate.net These studies indicate that such molecules can be quite flexible, with multiple conformations having similar energy levels. scispace.com

For this compound, molecular modeling could predict the most stable conformations by calculating the potential energy surface as a function of the key dihedral angles. These calculations would reveal the rotational barriers and the preferred spatial arrangement of the bromomethyl and methyl benzoate substituents. The interplay between steric hindrance and electronic interactions would dictate the lowest energy conformers.

Understanding the conformational landscape is directly linked to predicting reactivity. The accessibility of the reactive benzylic carbon in the bromomethyl group can be influenced by the orientation of the neighboring methyl ester group. Molecular modeling can quantify steric hindrance around the reaction center in different conformations.

Furthermore, molecular modeling can provide insights into the electronic properties of the molecule, which are fundamental to its reactivity. Calculations can determine the distribution of electron density, identify electrophilic and nucleophilic sites, and calculate molecular orbital energies. For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's behavior in chemical reactions. The energy and shape of the LUMO, for instance, can indicate the most likely site for nucleophilic attack.

The table below summarizes the potential insights that could be gained from molecular modeling of this compound.

Modeling AspectComputational MethodPotential Insights
Conformational AnalysisPotential Energy Surface Scans (DFT, Semi-empirical)Identification of stable conformers, rotational energy barriers, preferred spatial arrangements.
Steric AccessibilityMolecular Surface GenerationAssessment of steric hindrance at reactive sites in different conformations.
Electronic PropertiesHOMO-LUMO analysis, Electrostatic Potential MapsPrediction of reactive sites, understanding of electronic effects of substituents on reactivity.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-bromo-4-(bromomethyl)benzoate, and how do reaction conditions influence yield?

this compound can be synthesized via bromination of methyl 4-methylbenzoate derivatives. Key steps include:

  • Bromination : Use N-bromosuccinimide (NBS) in a radical initiator (e.g., AIBN) under reflux in CCl₄ to introduce bromine at the methyl group .
  • Esterification : Coupling with methanol under acidic conditions (H₂SO₄) to form the benzoate ester .
  • Optimization : Yields improve with anhydrous solvents, controlled temperatures (60–80°C), and inert atmospheres (N₂/Ar) to prevent side reactions.

Q. What purification and characterization methods are most effective for this compound?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted bromine precursors. Recrystallization in ethanol/water enhances purity .
  • Characterization :
    • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm, methyl ester at δ 3.9 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₇Br₂O₂, ~321.89 g/mol) .
    • HPLC : Purity >98% achievable with C18 reverse-phase columns .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • First Aid : For skin exposure, wash immediately with soap/water (15 mins); for eyes, irrigate with saline (10–15 mins) .
  • Storage : Keep in amber vials at 2–8°C under inert gas to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

The bromine atoms act as electron-withdrawing groups , directing electrophilic substitution to the para position. Key observations:

  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes aryl-bromine bonds, but steric hindrance from the bromomethyl group reduces coupling efficiency (~60% yield) .
  • Nucleophilic Substitution : The bromomethyl group reacts selectively with amines (e.g., piperazine) in DMF at 100°C, forming bioactive derivatives .
  • Contradictions : Some studies report incomplete substitution due to competing elimination; optimizing base strength (e.g., K₂CO₃ vs. Cs₂CO₃) mitigates this .

Q. How can researchers resolve discrepancies in reported biological activity data?

Conflicting data on enzyme inhibition (e.g., cytochrome P450) may arise from:

  • Assay Conditions : Varying pH (7.4 vs. 6.8) or co-solvents (DMSO vs. ethanol) alter compound solubility and activity .
  • Metabolite Interference : Hydrolysis of the ester group in vivo generates active metabolites (e.g., 3-bromo-4-(bromomethyl)benzoic acid), complicating dose-response curves .
  • Validation : Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways and confirm target engagement .

Q. What strategies optimize its use in drug discovery for selective targeting?

  • Prodrug Design : Mask the ester group with enzymatically cleavable moieties (e.g., peptide linkers) to enhance bioavailability .
  • Structure-Activity Relationship (SAR) : Compare analogs (Table 1) to identify critical substituents:
CompoundModificationsIC₅₀ (Cytochrome P450)
This compoundNone (parent)12.3 µM
Ethyl 4-bromo-3-methylbenzoateEthyl ester, no bromomethyl>100 µM
Methyl 3-chloro-4-(chloromethyl)benzoateCl substitution45.7 µM

Key Insight : Bromine enhances binding affinity via halogen bonding with active-site residues .

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